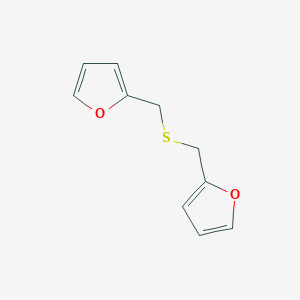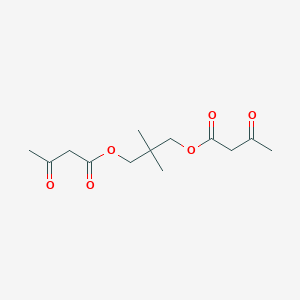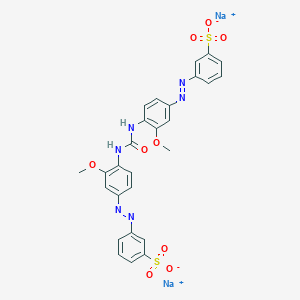
1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-
Übersicht
Beschreibung
1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- is a deuterated derivative of 1,3-butadiene, a simple conjugated diene with the molecular formula C4H2D4. This compound is characterized by the replacement of hydrogen atoms at positions 1 and 4 with deuterium, a stable isotope of hydrogen. The (E)-configuration indicates that the substituents on the double bonds are on opposite sides, contributing to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- is used in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and kinetics due to its unique isotopic labeling.
Biology: Investigating metabolic pathways and enzyme interactions.
Medicine: Developing deuterated drugs with improved pharmacokinetic properties.
Industry: Producing specialized polymers and materials with enhanced properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-butadiene, 1,1,4,4-tetradeutero-, (E)- typically involves the deuteration of 1,3-butadiene. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure selective deuteration at the desired positions .
Industrial Production Methods
Industrial production of deuterated compounds like 1,3-butadiene, 1,1,4,4-tetradeutero-, (E)- is often achieved through large-scale catalytic exchange processes. These processes utilize deuterium gas and specialized catalysts to replace hydrogen atoms with deuterium in the parent compound. The production is optimized for high yield and purity, making the compound suitable for various research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- undergoes several types of chemical reactions, including:
Polymerization: It can polymerize to form polybutadiene, a synthetic rubber.
Hydrohalogenation: Reaction with hydrogen halides to form halogenated derivatives.
Oxidation: Oxidative reactions to form epoxides and other oxygenated products.
Common Reagents and Conditions
Polymerization: Catalysts such as Nd(Oi-Pr)3/Mg(n-Bu)2 are used for trans-1,4-selective polymerization.
Hydrohalogenation: Hydrogen halides like HCl or HBr are used under controlled conditions.
Oxidation: Oxidizing agents such as peroxides or molecular oxygen in the presence of catalysts.
Major Products Formed
Polymerization: Polybutadiene with high trans-1,4 content.
Hydrohalogenation: Halogenated butadiene derivatives.
Oxidation: Epoxides and other oxygenated compounds.
Wirkmechanismus
The mechanism of action of 1,3-butadiene, 1,1,4,4-tetradeutero-, (E)- involves its interaction with molecular targets through its conjugated diene system. The presence of deuterium atoms can influence reaction kinetics and stability, making it a valuable tool in mechanistic studies. The compound’s effects are mediated through its ability to undergo various chemical transformations, impacting molecular pathways and targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: The non-deuterated parent compound.
1,3-Butadiene, 1,1,4,4-tetrafluoro-: A fluorinated derivative with different chemical properties.
1,3-Butadiene, 1,1,4,4-tetramethyl-: A methylated derivative with altered reactivity.
Uniqueness
1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- is unique due to its isotopic labeling with deuterium, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for detailed mechanistic studies through isotopic effects, distinguishing it from other similar compounds .
Eigenschaften
IUPAC Name |
1,1,4,4-tetraprotiobuta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1H2,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKZBPTYRLMSJV-ASABIGESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[1H]C(=CC=C([1H])[1H])[1H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
54.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10545-58-1 | |
| Record name | 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010545581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Phenylbenzo[b]thiophene](/img/structure/B77834.png)






